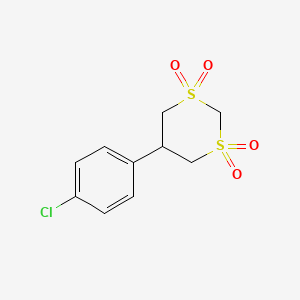
N-(4-isopropylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as 4'-IPTTP, is a synthetic compound that belongs to the class of thiophene carboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics.
Mecanismo De Acción
The mechanism of action of 4'-IPTTP is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins that are involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of fungal cell walls.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-IPTTP are dependent on the specific application and concentration used. In medicinal chemistry, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viruses and fungi. In material science, it has been shown to exhibit high charge carrier mobility and stability, which are desirable properties for electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4'-IPTTP in lab experiments is its versatility and ease of synthesis. It can be readily synthesized in large quantities and can be modified to incorporate various functional groups for specific applications. However, one of the limitations of using 4'-IPTTP is its low solubility in water, which can make it difficult to use in certain experiments. In addition, its potential toxicity and side effects need to be carefully evaluated before use in biological systems.
Direcciones Futuras
There are several future directions for the research on 4'-IPTTP. In medicinal chemistry, it can be further optimized for its anticancer, antifungal, and antiviral activities by modifying its chemical structure and evaluating its toxicity and pharmacokinetics. In material science, it can be used as a building block for the synthesis of more complex organic semiconductors with improved properties. In addition, its optical properties can be further explored for bioimaging and sensing applications. Overall, the versatile nature of 4'-IPTTP makes it a promising candidate for further research and development in various fields.
Métodos De Síntesis
The synthesis of 4'-IPTTP involves the reaction of 4-isopropylacetophenone, 1H-pyrrole-1-carboxaldehyde, and 4-phenylthiophene-2-carboxylic acid in the presence of a catalyst and a solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The purity and yield of 4'-IPTTP can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
Aplicaciones Científicas De Investigación
4'-IPTTP has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been reported to exhibit anticancer, antifungal, and antiviral activities. In material science, it has been used as a building block for the synthesis of organic semiconductors, which can be utilized in the fabrication of electronic devices, such as solar cells and transistors. In addition, 4'-IPTTP has been investigated for its optical properties, such as fluorescence and phosphorescence, which make it a promising candidate for bioimaging and sensing applications.
Propiedades
IUPAC Name |
4-phenyl-N-(4-propan-2-ylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-17(2)18-10-12-20(13-11-18)25-24(27)23-22(26-14-6-7-15-26)21(16-28-23)19-8-4-3-5-9-19/h3-17H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXEUHFLLUGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

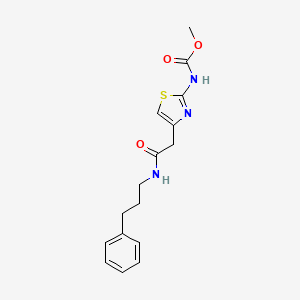
![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2934349.png)

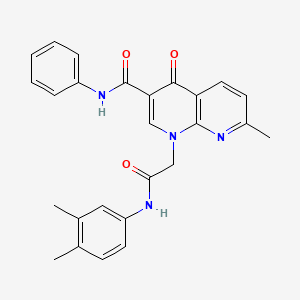
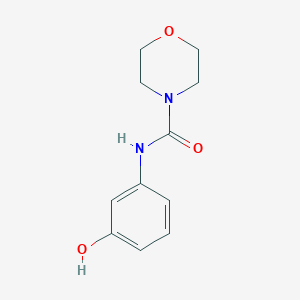
![1-(4-Tert-butylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2934354.png)
![Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934355.png)
![4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B2934357.png)
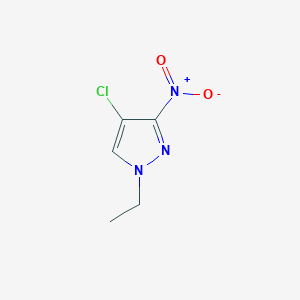


![2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2934364.png)
